(2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Beschreibung
This compound is a nucleoside analog featuring a 6-aminopurine base linked to a tetrahydrofuran ring with hydroxymethyl and diol substituents. Its stereochemistry (2R,3S,4S,5R) is critical for biological activity, as it mimics natural nucleosides like adenosine. The 6-amino group on the purine ring enables hydrogen bonding, influencing interactions with enzymes or receptors. The hydroxymethyl group enhances solubility, while the diol configuration contributes to structural stability .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13)/t4-,6-,7+,10-/m1/s1 |
InChI-Schlüssel |
NVQJZNAROPEJPJ-UHTZMRCNSA-N |
Isomerische SMILES |
C1=NC2=C(N1)C(=N)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known as a purine derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H14N4O4
- Molecular Weight : 258.25 g/mol
- CAS Number : 135616715
The biological activity of this compound is primarily mediated through its interaction with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) play crucial roles in various physiological processes such as inflammation, cardiovascular function, and immune response.
Interaction with Adenosine Receptors
- A2A Receptor Agonism : The compound has shown promising results as an agonist of the A2A receptor, which is involved in mediating vasodilation and inhibiting platelet aggregation. Activation of this receptor leads to increased intracellular cAMP levels, which subsequently inhibits platelet activation and aggregation .
- Inhibition of Platelet Aggregation : Studies have demonstrated that this compound can effectively inhibit ADP-induced platelet aggregation. Its IC50 values for inhibition range from 0.24 µM to 0.32 µM, indicating a strong anti-platelet activity .
Biological Activity Data Table
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that the compound exhibits moderate cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
- Inflammation Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory diseases .
Research Findings
Recent research highlights the multifaceted biological roles of (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol:
- Cardiovascular Benefits : Its ability to activate A2A receptors has implications for cardiovascular health by promoting vasodilation and reducing clot formation.
- Therapeutic Potential in Autoimmune Diseases : Given its anti-inflammatory properties, there is potential for this compound in treating autoimmune diseases where inflammation plays a central role.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
The compound serves as a substrate for various enzymes involved in nucleotide metabolism. Its structural similarity to adenosine allows it to participate in biochemical pathways related to energy transfer and signaling.
Pharmacological Applications
Research indicates that this compound may exhibit anti-inflammatory and neuroprotective effects. Studies have shown that it can modulate pathways involved in oxidative stress and apoptosis, making it a candidate for therapeutic development in neurodegenerative diseases.
Molecular Biology
In molecular biology, (2R,3S,4S,5R)-2-(6-Amino-3H-purin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can be utilized as a building block for synthesizing nucleoside analogs. These analogs are crucial for studying nucleic acid functions and interactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated that the compound reduced neuronal cell death in vitro under oxidative stress conditions. |
| Study 2 | Enzyme Substrate | Identified as a substrate for adenosine deaminase, highlighting its role in purine metabolism. |
| Study 3 | Antioxidant Activity | Showed significant antioxidant properties, suggesting potential therapeutic use in oxidative stress-related disorders. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Modifications on the Purine Base
Halogen Substitutions
- This substitution is often used to resist enzymatic deamination .
- 8-Bromo-6-amino analog (): Structure: (2R,3R,4S,5R)-2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Bromine at position 8 serves as a leaving group in Suzuki coupling reactions, enabling further functionalization. Acetylation of the hydroxyl groups (e.g., compound SI6 in ) improves metabolic stability .
Amino and Alkylamino Substitutions
- 2,6-Diamino analog (): Structure: (2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Synthesized via Raney Ni-catalyzed hydrogenation, this compound exhibits enhanced binding affinity to adenosine receptors due to dual amino groups .
Modifications on the Sugar Moiety
Halogenated Methyl Groups
- 5-Iodomethyl analog (): Structure: (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol The iodomethyl group (MW: 377.14 g/mol) increases molecular weight and may serve as a radiolabeling site for imaging studies. However, it introduces safety concerns (Hazard Statement H315) .
Fluorinated Derivatives
- 4-Fluoro-triazolo analog (): Structure: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Fluorination at position 4 enhances metabolic stability and bioavailability (95% purity). The triazolo ring modifies base-pairing behavior, making it suitable for antiviral research .
Functional Group Additions
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Vorbereitungsmethoden
Acylation and Chlorination
Industrial-scale adenosine synthesis often begins with inosine (compound I) as the starting material. In the presence of acetic anhydride and a catalyst (e.g., anhydrous sodium acetate or DMAP), inosine undergoes acylation at its hydroxyl groups to form triacetyl inosine (compound II). This step achieves yields of 96–97% under optimized conditions (130°C for 2 hours or room temperature for 5 hours). Subsequent chlorination with phosphorus oxychloride (POCl₃) in pyridine or dioxane solvents produces 6-chloro-9-(β-D-2’,3’,5’-triacetylribofuranosyl)purine (compound III), a key intermediate.
Ammonolysis and Deprotection
The chlorinated intermediate undergoes ammonolysis in a saturated methanol/NH₃ solution at 0–50°C and 0.1–0.4 MPa pressure. This step replaces the chlorine atom at the 6-position with an amino group while simultaneously deprotecting the acetylated ribose. Post-reaction, NH₃ and solvents are removed under reduced pressure, and the crude product is recrystallized using water or ethanol/water mixtures. This method yields 51–55% adenosine with high purity.
Table 1: Reaction Conditions for Adenosine Synthesis from Inosine
| Step | Reagents | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Acylation | Acetic anhydride, DMAP | 130°C | 2 | 96–97 |
| Chlorination | POCl₃, pyridine | 30–50°C | 10–20 | 85–90 |
| Ammonolysis | Methanol/NH₃, 0.4 MPa | 50°C | 10 | 55 |
Enzymatic and Microbial Production
Bacterial Phosphotransferase Systems
Brevibacterium helvolum and related species synthesize adenosine-5’,2’(or 3’)-diphosphate via enzymatic phosphorylation. Adenosine monophosphate (AMP) isomers react with phosphate donors like p-nitrophenylphosphate in the presence of bacterial cells, yielding diphosphate derivatives. While this method primarily generates phosphorylated analogs, it highlights the potential for microbial systems to produce adenosine precursors under mild conditions (pH 4.0, 37°C).
Modification of Adenosine Derivatives
Protecting Group Strategies
Synthetic routes for adenosine analogs often employ protecting groups to ensure regioselectivity. For example, 2’,3’,5’-triacetyl protection prevents unwanted side reactions during substitutions at the 6-position of the purine ring. Subsequent deprotection under acidic or basic conditions restores the free hydroxyl groups of ribose.
Nucleophilic Substitution Reactions
6-Chloropurine riboside serves as a versatile intermediate for introducing amino, alkyl, or aryl groups. In one approach, 6-chloroadenosine reacts with 1-(4-aminobutyl)-1,12-dicarba-closo-dodecaborane to yield boron-modified derivatives, though yields decrease with larger substituents. Similarly, Huisgen cycloaddition introduces triazole moieties at the 2-position, enabling the synthesis of A₃ receptor-selective agonists.
Analytical Methods for Adenosine Preparation
Ultra-Performance Liquid Chromatography (UPLC)
UPLC-tandem mass spectrometry (MS/MS) achieves a lower limit of quantification (LLOQ) of 2 nmol/L for plasma adenosine, ensuring precise monitoring during synthesis. Stable isotope-labeled AMP and adenosine spikes validate method accuracy, with intraday precision <15%.
Ion-Exchange Chromatography
Anion-exchange resins (e.g., Dowex-1x4) separate adenosine derivatives based on phosphate content. Elution with 2N formic acid resolves adenosine-5’,2’-diphosphate from AMP isomers, critical for purifying phosphorylated intermediates.
Comparative Analysis of Synthesis Methods
Table 2: Advantages and Limitations of Adenosine Synthesis Routes
| Method | Yield (%) | Scalability | Cost | Stereochemical Control |
|---|---|---|---|---|
| Chemical (Inosine) | 50–55 | High | Moderate | Excellent |
| Enzymatic | 20–30 | Moderate | High | Moderate |
| Microbial | <10 | Low | Low | Poor |
Chemical synthesis offers superior scalability and stereochemical fidelity, making it the preferred industrial method. Enzymatic routes, while eco-friendly, face challenges in yield and cost. Microbial production remains exploratory but may gain traction with metabolic engineering advances.
Q & A
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
Methodological Answer: To preserve stability, store the compound at -10°C in an inert atmosphere (e.g., argon or nitrogen). Use airtight containers to prevent moisture absorption and degradation. Key handling precautions include:
Q. What spectroscopic methods are most effective for characterizing purity and structure?
Methodological Answer:
- 1H NMR Spectroscopy: Analyze proton environments (e.g., δ 3.46–5.83 ppm for hydroxyl and sugar protons; δ 7.56 ppm for NH2 groups) .
- ESI Mass Spectrometry: Confirm molecular weight (e.g., observed m/z 345.1 [M+H]+ for brominated analogs) .
- Purity Assessment: Use HPLC with UV detection (≥95% purity recommended for research applications) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR)?
Methodological Answer:
- Step 1: Compare observed spectra with literature data (e.g., δ 8.11 ppm for purine H-2 proton in brominated derivatives) .
- Step 2: Synthesize and analyze intermediates to identify impurities (e.g., incomplete deprotection during synthesis).
- Step 3: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., sugar ring protons) .
Q. What experimental approaches are suitable for investigating stability under varying pH and temperature?
Methodological Answer: Design a stability study using:
| Condition | Analytical Method | Key Metrics |
|---|---|---|
| pH 2–12 buffers | HPLC with UV detection | Degradation products, half-life |
| 25°C, 40°C, 60°C | Mass spectrometry (LC-MS) | Structural integrity |
| Light exposure (ICH) | Photostability chamber | Quantify photodegradation |
Reference degradation pathways from analogs (e.g., avoid prolonged exposure to >40°C) .
Q. How can the compound be modified to enhance metabolic stability while retaining bioactivity?
Methodological Answer:
- Fluorination: Introduce fluorine at the 4'-position (e.g., 4'-fluoro analogs show improved enzymatic resistance) .
- Methylation: Replace hydroxymethyl with chloromethyl (e.g., 5-(chloromethyl) derivatives in ).
- Sugar Ring Modifications: Compare tetrahydrofuran vs. tetrahydropyran analogs (see for ring size impact) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Acute Toxicity Mitigation: Use HEPA-filtered respirators for Category 4 oral toxicity (H302) and Category 2 skin irritation (H315) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
- First Aid: Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure (H335) .
Q. What strategies assess its potential as a substrate for nucleotide-processing enzymes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
